DCJTB’s steric hindrance from tetramethyljulolidine and tert-butyl groups suppresses aggregation-induced quenching, enabling higher doping (~2% vs. 0.5% for DCM) for saturated red emission in OLEDs. • High solid-state PLQY up to 84.8%. • Thermally stable in vacuum sublimation, avoids reactive methyl degradation.
DCJTB (CAS: 200052-70-6), chemically known as 4-(dicyanomethylene)-2-tert-butyl-6-(1,1,7,7-tetramethyljulolidin-4-yl-vinyl)-4H-pyran, is a highly efficient red fluorescent dopant widely utilized in organic light-emitting diodes (OLEDs) and solid-state color conversion layers. As an advanced derivative of the classic DCM fluorophore, DCJTB is engineered with bulky tetramethyljulolidine and tert-butyl substituents. These structural modifications provide significant steric hindrance, mitigating the intermolecular dipole-dipole interactions that typically cause concentration quenching in solid-state films[1]. From a procurement perspective, DCJTB is prioritized over simpler red dyes due to its superior processability, enhanced thermal stability during vacuum deposition, and its ability to maintain high photoluminescence quantum yields at the elevated doping concentrations required for saturated red emission .
Substituting DCJTB with generic, unbranched analogs like DCM or DCM2 severely compromises both device efficiency and manufacturing yield. Simpler DCM-type dyes lack the bulky steric groups of DCJTB, forcing their optimal doping concentration in host matrices to remain extremely low (typically around 0.5%) to avoid catastrophic concentration quenching [1]. If a manufacturer attempts to push the concentration higher to achieve a saturated red color, the generic dyes form aggregates that act as non-radiative trap sites, plummeting the quantum efficiency. Furthermore, earlier generation dyes like DCM possess a reactive methyl group on the pyran ring, which degrades thermal stability during the high-temperature vacuum sublimation processes standard in industrial fabrication[1]. Procurement of DCJTB specifically solves these processability and quenching bottlenecks, making it non-interchangeable with its baseline predecessors.
A primary limitation of red OLED fabrication is concentration quenching, where close molecular contact between dopants causes non-radiative decay. DCJTB overcomes this through the integration of bulky tetramethyl and tert-butyl substituents. Comparative studies demonstrate that while the optimal doping concentration for the baseline DCM and DCM2 dyes is restricted to approximately 0.5%, DCJTB can be optimally doped at ~2.0% (and up to 5% in certain mixed hosts) without suffering from severe quenching [1]. This allows manufacturers to achieve deeper, more saturated red color coordinates without sacrificing luminous efficiency.
| Evidence Dimension | Optimal doping concentration before severe quenching |
| Target Compound Data | ~2.0% (DCJTB) |
| Comparator Or Baseline | ~0.5% (DCM / DCM2) |
| Quantified Difference | 4x higher viable doping concentration |
| Conditions | Guest-host doped OLED emissive layers |
Higher doping concentrations allow for deeper, more saturated red color purity without sacrificing device efficiency, making it a superior choice for commercial OLED emissive layers.
In industrial vacuum thermal evaporation processes, the thermal stability of the fluorophore is critical for maintaining high manufacturing yields. The chemical structure of DCJTB replaces the reactive methyl group found on the pyran ring of DCM and DCM2 with a bulky tert-butyl substituent [1]. This specific structural modification eliminates the reactive site, greatly improving the thermal stability of the molecule during sublimation. Consequently, DCJTB exhibits a much wider processing window and reduced degradation during OLED fabrication compared to its predecessors [1].
| Evidence Dimension | Thermal stability and reactive site presence |
| Target Compound Data | tert-butyl substituted pyran ring (reactive site eliminated) |
| Comparator Or Baseline | DCM / DCM2 (possess a reactive methyl group on the pyran ring) |
| Quantified Difference | Structural elimination of the reactive site improves thermal stability during sublimation |
| Conditions | Vacuum thermal evaporation in OLED fabrication |
Enhanced thermal stability prevents material degradation during high-temperature sublimation, directly improving batch-to-batch reproducibility and manufacturing yield.
The intrinsic photoluminescence quantum yield (PLQY) of a dopant dictates the upper limit of an optoelectronic device's external quantum efficiency. In direct comparative assays using dichloromethane solvent, DCJTB achieved a solution quantum yield of 81.3%, outperforming the advanced DCM2 analog which recorded 79.6% under identical conditions [1]. Furthermore, when formulated into solid fluorescent films, DCJTB can reach an exceptional PLQY of up to 84.8% [1]. This high intrinsic efficiency makes DCJTB highly desirable for both electroluminescent devices and passive color conversion layers.
| Evidence Dimension | Solution Photoluminescence Quantum Yield (PLQY) |
| Target Compound Data | 81.3% (DCJTB) |
| Comparator Or Baseline | 79.6% (DCM2) |
| Quantified Difference | +1.7% absolute increase in solution PLQY |
| Conditions | Dichloromethane solvent at identical 20 µL dosage |
Higher intrinsic quantum yield directly correlates to higher external quantum efficiency (EQE) and lower power consumption in final optoelectronic devices.
While traditional fluorescent red emitters are theoretically limited to ~5% external quantum efficiency (EQE) due to the 25% singlet exciton spin-statistics limit, DCJTB demonstrates exceptional compatibility with modern delayed-fluorescence sensitization architectures. When doped at 1.0% into a delayed fluorescent exciplex host (TCTA:3P-T2T), DCJTB achieved a maximum EQE of 10.15% [1]. This performance breaks the theoretical upper limit of traditional fluorescent OLEDs by effectively harvesting triplet excitons via energy transfer from the exciplex host to the DCJTB singlet state [1].
| Evidence Dimension | Maximum External Quantum Efficiency (EQE) |
| Target Compound Data | 10.15% EQE at 1.0% doping concentration |
| Comparator Or Baseline | ~5% EQE (Traditional fluorescent red emitters spin-statistics limit) |
| Quantified Difference | >2x increase in EQE via triplet harvesting |
| Conditions | TCTA:3P-T2T exciplex host system |
Proves the compound's viability in next-generation TADF/exciplex-sensitized architectures, offering a high-efficiency, low-cost alternative to heavy-metal phosphors.
Due to its steric hindrance-driven suppression of concentration quenching, DCJTB is the preferred red dopant for AMOLED emissive layers. It allows manufacturers to utilize higher doping concentrations (~2.0%) compared to legacy dyes, achieving saturated red pixels without sacrificing luminous efficiency or inducing non-radiative trap sites [1].
DCJTB serves as an ideal terminal emitter in delayed fluorescent (TADF) or exciplex host systems. Its ability to efficiently accept energy from triplet-harvesting hosts allows devices to break the 5% EQE limit of traditional fluorescence, reaching over 10% EQE while avoiding the high costs associated with iridium- or platinum-based phosphorescent dopants[2].
Leveraging its exceptional solid-state photoluminescence quantum yield of up to 84.8%, DCJTB is highly suited for formulation into polymer matrices as a color conversion layer. It efficiently absorbs blue light and down-converts it to red, making it a critical material for enhancing the color gamut of blue-pumped Micro-LED displays [3].
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